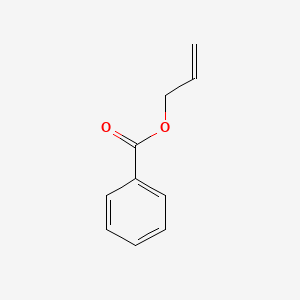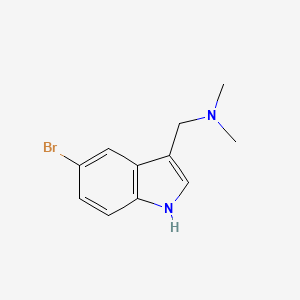
N-(3-bromophenyl)acetamide
Übersicht
Beschreibung
N-(3-bromophenyl)acetamide is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetanilide, where a bromine atom is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Wirkmechanismus
Target of Action
3-Bromoacetanilide is a chemical compound with the molecular formula C8H8BrNO As an acetanilide derivative, it may interact with proteins or enzymes in the body, similar to other aniline derivatives .
Mode of Action
Bromination of acetanilide, a process that can produce 3-bromoacetanilide, involves the introduction of a bromine atom into the acetanilide molecule . This bromination process can result in changes to the molecule’s reactivity and interactions with its targets.
Biochemical Pathways
Brominated compounds like 3-bromoacetanilide are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . This suggests that 3-Bromoacetanilide could potentially influence biochemical pathways involving carbon–carbon bond formation.
Result of Action
The introduction of a bromine atom into the acetanilide molecule can alter its reactivity and interactions with other molecules, potentially leading to various molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(3-bromophenyl)acetamide is typically synthesized through the bromination of acetanilide. The process involves dissolving acetanilide in glacial acetic acid and then adding bromine solution dropwise with constant stirring. The reaction is exothermic and requires cooling to maintain the temperature below 5°C. The product is then precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The use of automated systems for precise control of temperature and addition of reagents ensures higher yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-bromophenyl)acetamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are used under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed:
Electrophilic Substitution: Products like nitro-bromoacetanilide.
Nucleophilic Substitution: Products like cyano-bromoacetanilide.
Oxidation and Reduction: Products like hydroxy-bromoacetanilide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of analgesic and antipyretic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
4-Bromoacetanilide: Similar structure but with the bromine atom at the para position.
2-Bromoacetanilide: Bromine atom at the ortho position.
Acetanilide: Parent compound without the bromine substitution.
Uniqueness: N-(3-bromophenyl)acetamide is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the selective synthesis of specific derivatives, making it valuable in targeted chemical synthesis .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHOHJTVFUJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211149 | |
| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-38-5 | |
| Record name | N-(3-Bromophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 3'-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Bromoacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide?
A1: The research investigates the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide, highlighting the influence of pH on the reaction pathway. The studies demonstrate that both acidic and basic conditions lead to hydrolysis, but through different mechanisms. This finding is crucial for understanding the stability and potential reactivity of this compound in various chemical and biological environments [, ].
Q2: What intermediate is formed during the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide?
A2: Under specific conditions, the hydrolysis of N-(sulfonatooxy)-3-bromoacetanilide involves the formation of N-(3-bromophenyl)hydroxylamine O-sulfonate as a key intermediate. This intermediate further reacts to yield the final hydrolysis products. Understanding the formation and reactivity of this intermediate provides valuable insights into the overall reaction mechanism [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














